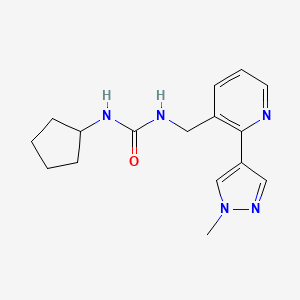

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyrazole ring, a pyridine ring, and a urea group .

Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the urea group) can increase solubility in polar solvents .Scientific Research Applications

Conformational Studies and Molecular Interaction

Pyrid-2-yl ureas, including structures similar to the specified compound, have been analyzed for their equilibrium between different conformational isomers. Such studies have revealed preferences for certain forms based on the presence of specific substituents, which can significantly impact their ability to bind to other molecules, like cytosine. This is crucial for understanding the fundamental aspects of molecular recognition and designing molecules with desired binding properties (Chien et al., 2004).

Role in Heterocyclic Synthesis

The compound under discussion can also serve as a precursor or reactant in the synthesis of novel heterocyclic compounds, which are of significant interest in the development of new pharmaceuticals. For example, its derivatives have been explored for the synthesis of diverse heterocyclic structures with potential antibacterial properties, showcasing the compound's versatility and importance in medicinal chemistry (Azab et al., 2013).

Catalysis and Multicomponent Reactions

In the realm of green chemistry, derivatives of pyrid-2-yl ureas have been utilized as organocatalysts in multicomponent reactions to efficiently synthesize pharmacologically relevant heterocycles. Such applications highlight the compound's role in facilitating reactions under mild conditions, contributing to the development of sustainable chemical processes (Brahmachari & Banerjee, 2014).

Hydrogel Formation and Material Science

The specific structural features of pyrid-2-yl urea derivatives make them suitable for forming hydrogels, with their properties being tunable by varying the anions. This application is particularly relevant in material science for creating materials with specific rheological properties for use in various industrial and medical applications (Lloyd & Steed, 2011).

Anticancer and Antimicrobial Agents

Additionally, some derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The structure-activity relationships derived from these studies contribute to the broader understanding of how modifications to the urea moiety influence biological activity, guiding the development of new therapeutic agents (Gaudreault et al., 1988).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .

Mode of Action

This compound acts as a potent activator of NAMPT . By binding to NAMPT, it enhances the enzyme’s activity, leading to increased production of NAD+. This increase in NAD+ levels can influence various cellular processes, including energy metabolism, DNA repair, and cell survival .

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a product of NAD+ consumption, back into NAD+. By boosting NAMPT activity, the compound enhances the efficiency of this recycling process, thereby maintaining cellular NAD+ levels .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ levels can have several cellular effects. For instance, it can enhance cellular metabolism and energy production, promote DNA repair mechanisms, and influence cell survival and longevity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclopentyl-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-12(5-4-8-17-15)9-18-16(22)20-14-6-2-3-7-14/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H2,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJAYZYGFYXWOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)

![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)